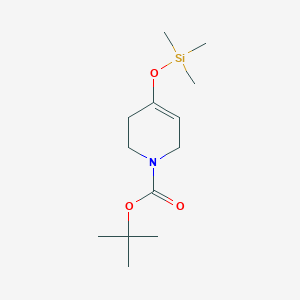

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the conformational studies of substituted 6-methyl-4-hydroxy-2-pyrones indicated that the substituents on the 4-hydroxy group clearly favored the s-cis arrangement towards the formal double bond . The compound could be easily synthesized using NaH to deprotonate the pyrone in THF, adding trimethylstannyl chloride, and crystallizing the product from chloroform and hexane .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . The structures determined by X-ray diffraction demonstrated the exclusive presence of the same conformation in the solid state . In these derivatives, the pertinent dihedral angle deviates only slightly from the value for coplanarity with the formal double bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-(tert-Butyldimethylsilyl)oxy benzaldehyde, have been reported. This compound has a molecular weight of 236.38, a refractive index of 1.5110, a boiling point of 224-226 °C, and a density of 0.957 g/mL at 25 °C .

Scientific Research Applications

Conformational Studies

Scientific Field

Application Summary

The compound has been used in conformational studies of substituted 6-methyl-4-hydroxy-2-pyrones . The substituents on the 4-hydroxy group, including the tert-butyl and trimethylsilyl groups, favor the s-cis arrangement towards the formal double bond .

Methods of Application

The conformational preferences were determined through steady-state kinetic NOE measurements and X-ray diffraction . These techniques allowed researchers to observe the preferred conformations in solution and in the solid state .

Results and Outcomes

The tert-butyl, trimethylsilyl, and trimethylstannyl derivatives showed a marked preference for the s-cis conformation in solution . The structures determined by X-ray diffraction demonstrated the exclusive presence of the same conformation in the solid state .

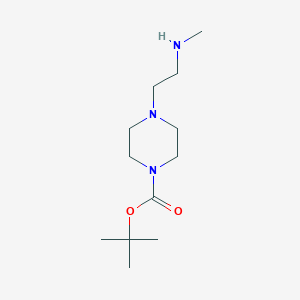

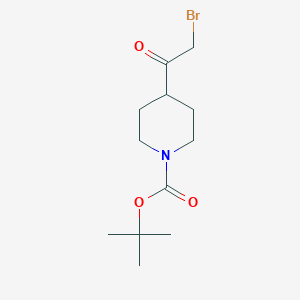

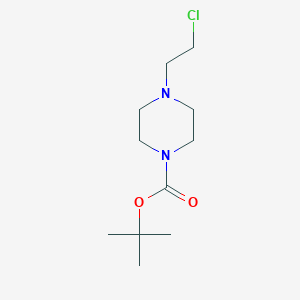

Preparation of Dipeptidyl Peptidase IV Inhibitors

Scientific Field

Application Summary

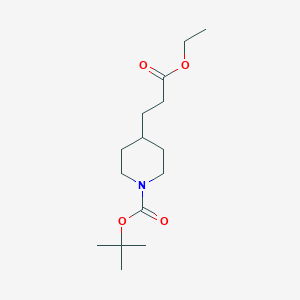

This compound is used in the preparation of dipeptidyl peptidase IV inhibitors derived from β-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole .

Methods of Application

The specific methods of application are not provided in the source. However, the synthesis of such inhibitors typically involves a series of organic reactions, including condensation, cyclization, and substitution .

Results and Outcomes

The resulting dipeptidyl peptidase IV inhibitors could potentially be used in the treatment of type 2 diabetes .

Synthesis of tert-Butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate

Scientific Field

Application Summary

The compound can be used in the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate .

Methods of Application

The synthesis is achieved by reacting tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with tributylvinyltin in the presence of a catalytic system Pd(PPh3)4–anhydrous LiCl at boiling in tetrahydrofuran for 9 hours .

Results and Outcomes

The reaction yields tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate in 86% yield .

Synthesis of Natural Prenyl Indole Derivatives

Application Summary

This compound is used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . These indole derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Methods of Application

The specific methods of application are not provided in the source. However, the synthesis of such derivatives typically involves a series of organic reactions .

Results and Outcomes

The resulting natural prenyl indole derivatives could potentially be used in the treatment of various diseases due to their wide spectrum of biological activity .

Synthesis of tert-Butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate

Methods of Application

The synthesis is achieved by reacting the available tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with tributylvinyltin in the presence of a catalytic system Pd(PPh3)4–anhydrous LiCl at boiling in tetrahydrofuran for 9 hours .

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, 4-(tert-Butyldimethylsilyl)oxy benzaldehyde is classified as a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, is toxic if inhaled, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name |

tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3Si/c1-13(2,3)16-12(15)14-9-7-11(8-10-14)17-18(4,5)6/h7H,8-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMYTVUBQZSSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444818 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

CAS RN |

211108-48-4 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

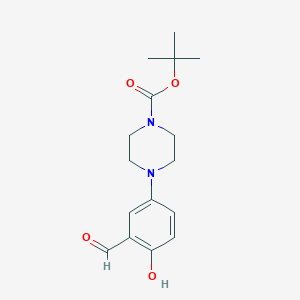

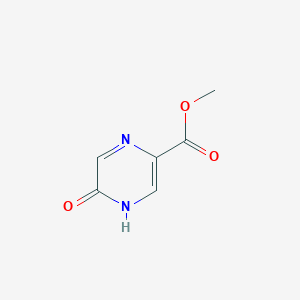

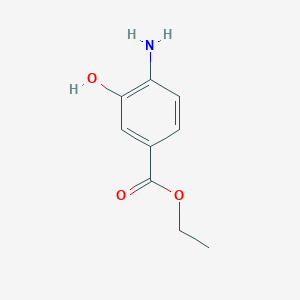

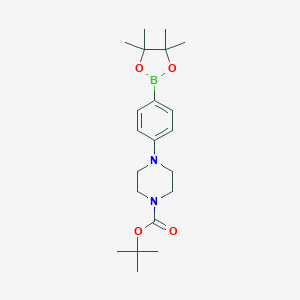

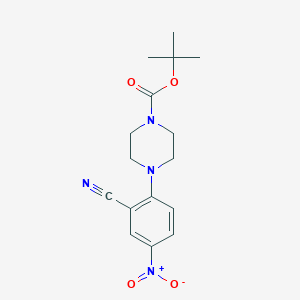

Synthesis routes and methods I

Procedure details

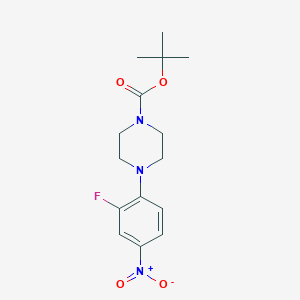

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

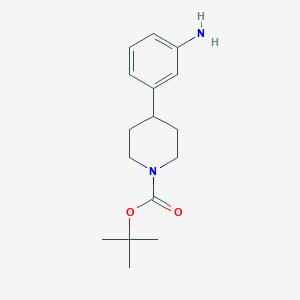

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)